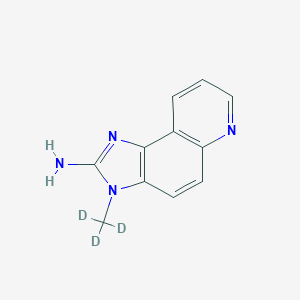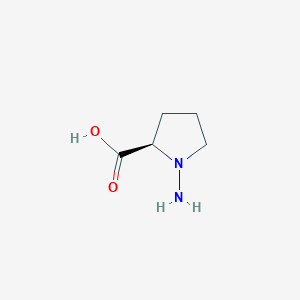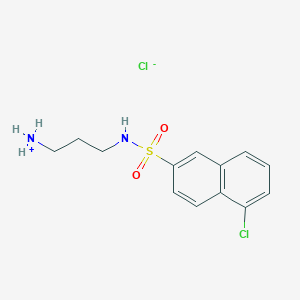![molecular formula C₁₉H₂₆O₆ B043462 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 18685-18-2](/img/structure/B43462.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
概要
説明
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a synthetic sugar derivative of glucose. It is characterized by its molecular formula C19H26O6 and a molecular weight of 350.41 g/mol . This compound is often used in organic synthesis and has applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the benzylation of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose using benzyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .
科学的研究の応用
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group in carbohydrate chemistry.
Medicine: It plays a role in drug discovery, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The benzyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity .
類似化合物との比較
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Similar in structure but lacks the benzyl group.
3-O-Benzyl-1,25,6-di-O-cyclohexylidene-alpha-D-glucofuranose: Contains a cyclohexylidene protective group instead of isopropylidene.
3-Deoxy-1,25,6-di-O-isopropylidene-alpha-D-glucofuranose: Lacks the hydroxyl group at the 3-position.
Uniqueness
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is unique due to its combination of benzyl and isopropylidene protective groups, which provide stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVGOMEUGAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18685-18-2 | |
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018685182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)







![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
